![molecular formula C14H12N4OS B128640 Nolatrexed CAS No. 147149-76-6](/img/structure/B128640.png)
Nolatrexed
Übersicht
Beschreibung
Nolatrexed is a thymidylate synthase inhibitor . It is a non-competitive lipophilic inhibitor that interacts at the folate cofactor binding site of the enzyme . It is under investigation in clinical trials for treating patients with recurrent or unresectable liver cancer .
Synthesis Analysis
Nolatrexed dihydrochloride (AG337, THYMITAQ) was designed by Agouron Pharmaceuticals using knowledge of the three-dimensional structure of the active site of thymidylate synthase .Molecular Structure Analysis
The molecular structure of Nolatrexed was developed to interact at the folate cofactor binding site . The compound belongs to the class of organic compounds known as quinazolinamines .Chemical Reactions Analysis
Nolatrexed has been found to interact with other drugs such as Acetazolamide, Ambroxol, Articaine, and Benzocaine . It has been studied in combination with paclitaxel, where it was found that Nolatrexed inhibits the major routes of metabolism of paclitaxel .Physical And Chemical Properties Analysis
Nolatrexed has a chemical formula of C14H12N4OS and a molar mass of 284.34 g/mol . It is a small molecule .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Nolatrexed is primarily used in the treatment of cancer. It was designed using knowledge of the three-dimensional structure of the active site of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This makes Nolatrexed effective in inhibiting cancer cell growth.
Combination Therapy
Nolatrexed has been studied in combination with other drugs like paclitaxel. A clinical study of nolatrexed dihydrochloride (AG337, ThymitaqTM) in combination with paclitaxel was performed to optimize the schedule of administration and determine any pharmacokinetic (PK) interactions between the two drugs .
Pharmacokinetic Studies
Nolatrexed has been used in pharmacokinetic studies to understand drug interactions. For instance, it was found that Nolatrexed inhibits the major routes of metabolism of paclitaxel .
In Vitro Studies
In vitro studies have been conducted with Nolatrexed to understand its effects on cancer cell lines. In both HNX14C and HNX22B cell lines, synergistic growth inhibition was observed when Nolatrexed was used in combination with paclitaxel .
Drug Design
Nolatrexed has been a successful application of computer-aided drug design. It was developed using knowledge of the three-dimensional structure of the active site of thymidylate synthase (TS) .
Clinical Trials
Nolatrexed is among the small molecules that have been detailed in historical accounts for their development and are in clinical trial or have become approved for therapeutic use .
Eigenschaften
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRWCSCBDLOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048281 | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nolatrexed | |
CAS RN |
147149-76-6 | |
Record name | Nolatrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147149-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nolatrexed [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nolatrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOLATREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Nolatrexed?
A: Nolatrexed functions as a thymidylate synthase (TS) inhibitor. [, , , ] It directly binds to the folate site of TS, effectively inhibiting its activity. [] This inhibition disrupts the de novo synthesis of thymidylate (TMP), a nucleotide essential for DNA replication and repair. [, , ] This ultimately leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cancer cells.
Q2: Does Nolatrexed affect both de novo thymidylate and purine biosynthesis?
A: While Nolatrexed primarily targets thymidylate synthase, research suggests its impact on purine biosynthesis is less pronounced. Studies have shown that while Nolatrexed effectively inhibits TS activity at low concentrations, it requires much higher concentrations to significantly impact de novo purine synthesis. []
Q3: How does Nolatrexed enter tumor cells?
A: Nolatrexed passively enters tumor cells in its active form. [] This is in contrast to some other antifolates that require conversion to active metabolites inside the cell.
Q4: What is the molecular formula and weight of Nolatrexed?
A: Nolatrexed's molecular formula is C19H17N5OS⋅2(HCl) (as dihydrochloride dihydrate). Its molecular weight is 436.36 g/mol. [, , ]
Q5: Is there any spectroscopic data available for Nolatrexed?
A: Yes, spectroscopic data like 1H NMR, IR, and MS has been used to confirm the structure of Nolatrexed and its intermediates during synthesis. [, ]
Q6: Has computational chemistry been used in the development of Nolatrexed?
A: Yes, Nolatrexed was designed using structure-based computer modeling to target thymidylate synthase. [] This approach helps in understanding the interaction between the drug and its target at a molecular level, aiding in drug design and optimization.
Q7: Is there information on how structural modifications of Nolatrexed affect its activity?
A: While specific SAR studies on Nolatrexed are limited in the provided research, the design of Nolatrexed itself is a testament to SAR principles. As a non-classical antifolate, it possesses structural features distinct from classical antifolates like methotrexate. These differences contribute to Nolatrexed’s unique pharmacological properties, including its ability to passively enter cells in its active form. [, , ]
Q8: What are the challenges associated with Nolatrexed’s formulation?
A: Nolatrexed's formulation requires careful consideration due to its relatively short half-life. [] To address this, researchers have explored various drug delivery systems, including liposomes, to achieve sustained release and potentially improve its therapeutic efficacy. [, , ]
Q9: Are there any specific strategies to improve Nolatrexed's stability or bioavailability?
A: Liposomal formulations of Nolatrexed have been investigated as a means to enhance its stability and achieve sustained release in vivo. [, , ] This approach aims to address the limitation of its short half-life and potentially improve its therapeutic window.
Q10: How is Nolatrexed administered, and what is its typical dosage regimen?
A: Nolatrexed has been investigated in clinical trials using different administration routes and schedules, including continuous intravenous infusion over several days and oral administration. [, , , , ]
Q11: What are the main pharmacokinetic parameters of Nolatrexed?
A: Nolatrexed exhibits non-linear pharmacokinetics, meaning its clearance changes with increasing doses. [] Its bioavailability is close to 100% when administered orally. [] The half-life of Nolatrexed is relatively short, around 173 minutes when administered intravenously. [] About 18% of the drug is excreted unchanged in the urine. []
Q12: Is there a correlation between Nolatrexed plasma concentration and its toxicity?
A: Research suggests a strong link between Nolatrexed plasma concentrations and hematological toxicity. Studies indicate that average trough Nolatrexed concentration, rather than the dose itself, is significantly correlated with a decrease in thrombocytes and neutrophils. [, ] This highlights the importance of monitoring plasma drug levels to manage potential toxicities.
Q13: Does Nolatrexed exhibit dose accumulation with repeated administration?
A: In a Phase II trial involving patients with advanced hepatocellular carcinoma, no accumulation of Nolatrexed was observed in plasma between treatment cycles 1–6. [] This suggests that the drug is effectively eliminated from the body between cycles, even with repeated administration.
Q14: What is the evidence of Nolatrexed's antitumor activity in preclinical settings?
A: Preclinical studies have demonstrated Nolatrexed's efficacy against various cancer cell lines, including those derived from liver, colon, and head and neck cancers. [, , , , , , , , , , , ] These studies provide the basis for further investigation of Nolatrexed in clinical trials.
Q15: What is the in vivo efficacy of Nolatrexed against solid tumors?
A: In vivo studies using mouse models have shown that Nolatrexed can effectively inhibit the growth of solid tumors. [, , , ] Specifically, Nolatrexed demonstrated a tumor weight inhibition rate of 41.68% in a study using a mouse model of hepatocarcinoma. []
Q16: What are the known mechanisms of resistance to Nolatrexed?
A: One identified mechanism of Nolatrexed resistance involves impaired drug transport into tumor cells. Research suggests that reduced expression or function of specific folate transporters, like TbFT1–3 in Trypanosoma brucei, can lead to resistance to Nolatrexed and other antifolates. []
Q17: Is there cross-resistance between Nolatrexed and other antifolates?
A: The relationship between Nolatrexed resistance and resistance to other antifolates is complex and depends on the specific antifolate and the mechanism of resistance involved. For instance, while reduced folate transporter activity can confer resistance to both classical antifolates like methotrexate and Nolatrexed, the degree of cross-resistance may vary. [, ]
Q18: What are the common adverse effects observed with Nolatrexed in clinical trials?
A: The most commonly reported side effects in clinical trials of Nolatrexed include myelosuppression (decreased blood cell counts), gastrointestinal toxicity (nausea, vomiting, diarrhea), and mucositis (inflammation of the mucous membranes). [, , , , , , , ] The severity of these side effects can vary depending on the dose and schedule of Nolatrexed administration.
Q19: Has there been any effort to mitigate the toxicity of Nolatrexed in clinical trials?
A: Yes, in Phase III clinical trials like the ETHECC trial, supportive care measures were implemented to mitigate Nolatrexed's toxicity. [] These measures included prophylactic use of antiemetics to manage nausea and vomiting, antihistamines for rash, and adequate hydration and oral care to address mucositis. This approach led to a reduction in severe hematological and non-hematological toxicities compared to earlier Phase II trials.
Q20: Are there any drug delivery systems being explored to improve Nolatrexed delivery?
A: Researchers have been investigating liposomal formulations of Nolatrexed to improve its pharmacokinetic profile and potentially enhance its therapeutic efficacy. [, , ] Liposomes, being biocompatible and capable of encapsulating drugs, can act as drug delivery vehicles, potentially leading to targeted delivery and controlled release of Nolatrexed.
Q21: What is the solubility profile of Nolatrexed?
A: Nolatrexed dihydrochloride is a water-soluble compound. [, ] This property makes it suitable for intravenous administration and formulation into solutions for infusion.
Q22: Does Nolatrexed interact with drug transporters?
A: Yes, Nolatrexed is known to interact with folate transporters, which are important for its cellular uptake. [, ] This interaction is crucial for its mechanism of action but can also be a potential site for drug resistance if transporter function is impaired.
Q23: What are some alternative thymidylate synthase inhibitors used in cancer treatment?
A: Other thymidylate synthase inhibitors used in cancer treatment include: * Raltitrexed [, , , ] * Pemetrexed [, ] * GW1843U89 []
Q24: How has research on Nolatrexed contributed to a broader understanding of cancer biology?
A: Research on Nolatrexed has provided valuable insights into the role of thymidylate synthase as a target for cancer therapy. [] The development and evaluation of Nolatrexed have contributed to a better understanding of the complexities of antifolate pharmacology and resistance mechanisms in cancer cells. [, ]
Q25: Are there any synergistic effects when Nolatrexed is combined with other anticancer agents?
A: Yes, studies have explored the combination of Nolatrexed with other anticancer agents to enhance its efficacy. For example, Nolatrexed has been investigated in combination with: * Paclitaxel [] * Cisplatin [, ] * 5-Fluorouracil []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.